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Compound of Interest

Compound Name: Rauvotetraphylline A

Cat. No.: B15285208 Get Quote

Rauvotetraphylline A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical, chemical, and

biological properties of Rauvotetraphylline A, an indole alkaloid isolated from the plant

Rauvolfia tetraphylla. The information is compiled from spectroscopic and analytical studies to

support further research and development efforts.

Physicochemical Properties
Rauvotetraphylline A is an O-substituted indole alkaloid.[1] Its fundamental properties have

been determined through a combination of high-resolution mass spectrometry and predictive

computational models.
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Property Value Source

Molecular Formula C₂₀H₂₆N₂O₃ [1]

Molecular Weight 342.4 g/mol [1]

CAS Number 1422506-49-7 [1]

Appearance Amorphous powder [1]

Boiling Point 563.7 ± 50.0 °C (Predicted)

Density 1.272 ± 0.06 g/cm³ (Predicted)

pKa 10.22 ± 0.60 (Predicted)

Solubility

Soluble in Chloroform,

Dichloromethane, Ethyl

Acetate, DMSO, Acetone

[2]

SMILES String

CC=C(CO)C1CC2C3=C(CC(C

1CO)N2C)C4=C(N3)C=CC(=C

4)O

[1]

Spectroscopic Data
The structure of Rauvotetraphylline A was elucidated using various spectroscopic methods.

[1][3] The data reveals a macroline-type alkaloid structure.[3]

Mass Spectrometry (MS)
High-resolution electrospray ionization mass spectrometry (HRESIMS) provided the exact

mass, confirming the molecular formula.

Ion m/z [M+H]⁺ (Calculated) m/z [M+H]⁺ (Found)

C₂₀H₂₇N₂O₃ 343.2021 343.2024

Source:[1]

Ultraviolet (UV) Spectroscopy
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The UV spectrum, recorded in Methanol (MeOH), suggests the presence of an O-substituted

indole chromophore.[1]

λmax (nm) Notes

211

275

222 Shoulder

310 Shoulder

Source:[1]

Infrared (IR) Spectroscopy
The IR spectrum indicates the presence of hydroxyl (OH) and/or amine (NH) functional groups.

Absorption Band (cm⁻¹) Functional Group Assignment

3407 O-H / N-H stretching

Source:[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra were recorded in deuterated methanol (CD₃OD) at 500 MHz and 125

MHz, respectively. The data are consistent with a macroline-type alkaloid structure.[3]

Table 2.4.1: ¹H NMR Spectroscopic Data for Rauvotetraphylline A (500 MHz, CD₃OD)
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Position δH (ppm) Multiplicity J (Hz)

3 4.19 m

5 3.39 m

6α 2.10 m

6β 2.35 m

9 7.11 d 8.5

11 6.62 dd 8.5, 2.0

12 6.82 d 2.0

14α 1.83 m

14β 2.10 m

15 2.62 m

16 3.25 m

17 3.32 dd 11.1, 10.6

3.57 dd 11.1, 4.0

18 1.16 d 6.3

19 5.51 q 6.3

21 4.04 d 13.4

4.08 d 13.4

N-CH₃ 2.47 s

Source:[3]

Table 2.4.2: ¹³C NMR Spectroscopic Data for Rauvotetraphylline A (125 MHz, CD₃OD)
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Position δC (ppm) Type

2 136.5 C

3 55.4 CH

5 54.9 CH

6 22.1 CH₂

7 108.9 C

8 129.2 C

9 118.8 CH

10 151.2 C

11 107.0 CH

12 112.0 CH

13 143.1 C

14 34.3 CH₂

15 32.5 CH

16 46.8 CH

17 62.9 CH₂

18 12.7 CH₃

19 123.6 CH

20 140.6 C

21 63.2 CH₂

N-CH₃ 41.7 CH₃

Source:[3]

Experimental Protocols
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Isolation and Purification
Rauvotetraphylline A was isolated from the aerial parts of Rauvolfia tetraphylla.[1] The

general procedure involved extraction with ethanol followed by a multi-step chromatographic

purification process.

Extraction: Air-dried and powdered aerial parts of R. tetraphylla were percolated with 95%

ethanol at room temperature. The resulting solution was concentrated under reduced

pressure to yield a crude extract.

Fractionation: The crude extract was suspended in water and partitioned successively with

petroleum ether and chloroform (CHCl₃).

Chromatography: The CHCl₃-soluble fraction, containing the alkaloids, was subjected to

repeated column chromatography. The separation process utilized various stationary

phases, including silica gel, Sephadex LH-20, and semi-preparative High-Performance

Liquid Chromatography (HPLC) with a C18 column, using different solvent gradients (e.g.,

CHCl₃-MeOH, MeOH-H₂O) to isolate the pure compound.[4]

Structure Elucidation
The chemical structure of Rauvotetraphylline A was determined by a combination of

spectroscopic techniques.[1]

UV and IR Spectroscopy: Performed on standard spectrophotometers to identify key

chromophores and functional groups.[1]

Mass Spectrometry: HRESIMS was conducted on a high-resolution mass spectrometer to

determine the precise molecular weight and formula.[1]

NMR Spectroscopy: 1D (¹H, ¹³C) and 2D (HSQC, HMBC, ROESY) NMR experiments were

performed to establish the carbon skeleton and relative stereochemistry of the molecule.[5]

All spectra were recorded on a Bruker AV-500 spectrometer.[5]

Biological Activity
Cytotoxicity Screening
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Rauvotetraphylline A was evaluated for its in vitro cytotoxic activity against a panel of five

human cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium

bromide) method. The compound was found to be inactive against all tested cell lines.[4]

Cell Lines Tested:

HL-60 (promyelocytic leukemia)

SMMC-7721 (hepatocellular carcinoma)

A-549 (lung cancer)

MCF-7 (breast cancer)

SW-480 (colon cancer)

Result: IC₅₀ > 40 μM for all cell lines.[4]

Signaling Pathways
As of the current literature, no specific signaling pathways or detailed mechanisms of action

have been elucidated for Rauvotetraphylline A. Its lack of significant cytotoxic activity

suggests it may not primarily target cell proliferation pathways.

Visualizations
The following diagram illustrates the general workflow for the isolation and characterization of

Rauvotetraphylline A from its natural source.
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Structural Elucidation & Analysis
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Caption: Workflow for Isolation and Analysis of Rauvotetraphylline A.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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